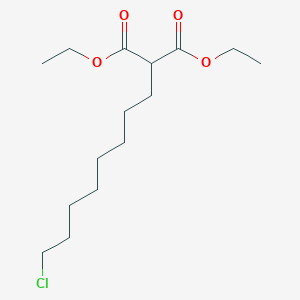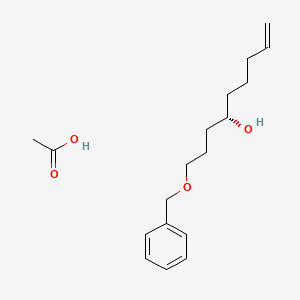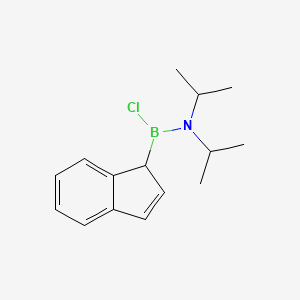
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a boron-nitrogen bond, which is relatively rare and offers interesting chemical properties. The presence of the indene moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- typically involves multiple steps, starting with the preparation of the indene derivative. The indene is then chlorinated to introduce the chloro group. Subsequent reactions involve the introduction of the boranamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranamines depending on the nucleophile used.
Scientific Research Applications
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The indene moiety also contributes to the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(2-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-ethylethyl)-
Uniqueness
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the indene moiety
Properties
CAS No. |
648431-24-7 |
|---|---|
Molecular Formula |
C15H21BClN |
Molecular Weight |
261.6 g/mol |
IUPAC Name |
N-[chloro(1H-inden-1-yl)boranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C15H21BClN/c1-11(2)18(12(3)4)16(17)15-10-9-13-7-5-6-8-14(13)15/h5-12,15H,1-4H3 |
InChI Key |
KVQMAFXGBIZFOQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1C=CC2=CC=CC=C12)(N(C(C)C)C(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


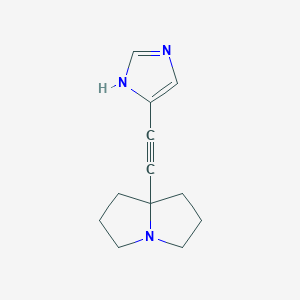
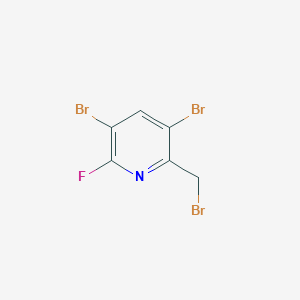
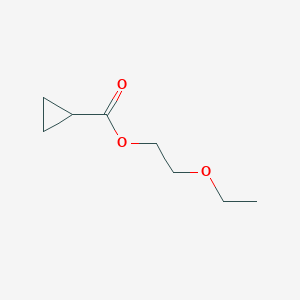

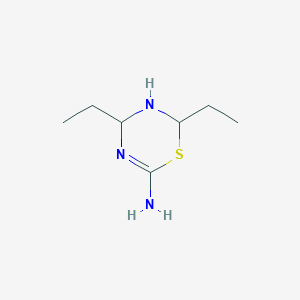
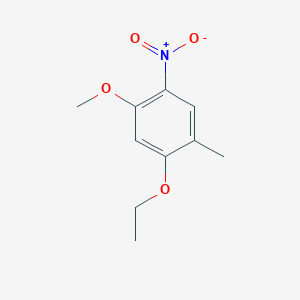

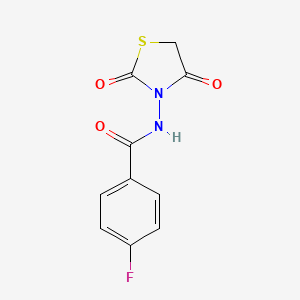

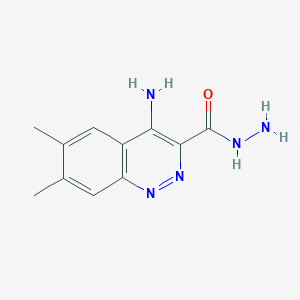
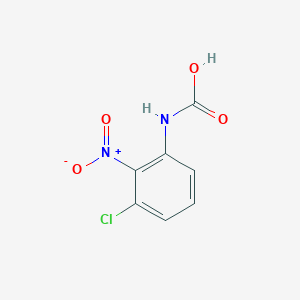
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
